![molecular formula C14H14O3S2 B14616573 [2-(Benzenesulfinyl)ethanesulfonyl]benzene CAS No. 58921-74-7](/img/structure/B14616573.png)
[2-(Benzenesulfinyl)ethanesulfonyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Benzenesulfinyl)ethanesulfonyl]benzene is an organic compound with the molecular formula C14H14O4S2 It features a benzene ring substituted with both a benzenesulfinyl and an ethanesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzenesulfinyl)ethanesulfonyl]benzene typically involves the introduction of sulfinyl and sulfonyl groups onto a benzene ring. One common method is through electrophilic aromatic substitution reactions, where the benzene ring is treated with sulfinyl and sulfonyl chlorides in the presence of a Lewis acid catalyst. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selective substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(Benzenesulfinyl)ethanesulfonyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo further electrophilic substitution reactions, introducing additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sulfinyl and sulfonyl chlorides, Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Introduction of various functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(Benzenesulfinyl)ethanesulfonyl]benzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for designing new compounds with desired properties.
Biology and Medicine
In biological and medical research, this compound may be explored for its potential as a pharmacophore. The presence of sulfinyl and sulfonyl groups can impart specific biological activities, making it a candidate for drug development and biochemical studies.
Industry
Industrially, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its reactivity and functional versatility make it suitable for various applications, including coatings, adhesives, and advanced materials.
Wirkmechanismus
The mechanism of action of [2-(Benzenesulfinyl)ethanesulfonyl]benzene involves its interaction with molecular targets through its sulfinyl and sulfonyl groups. These groups can participate in hydrogen bonding, electrostatic interactions, and covalent modifications of target molecules. The pathways involved may include enzyme inhibition, receptor binding, and modulation of biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonylbenzene: Lacks the ethanesulfonyl group, making it less versatile in certain reactions.
Benzenesulfinylbenzene: Lacks the ethanesulfonyl group, limiting its reactivity compared to [2-(Benzenesulfinyl)ethanesulfonyl]benzene.
Ethanesulfonylbenzene: Lacks the benzenesulfinyl group, reducing its potential for specific applications.
Uniqueness
This compound is unique due to the presence of both sulfinyl and sulfonyl groups, which provide a combination of reactivity and functional versatility not found in similar compounds. This dual functionality allows for a broader range of chemical transformations and applications.
Eigenschaften
CAS-Nummer |
58921-74-7 |
|---|---|
Molekularformel |
C14H14O3S2 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
2-(benzenesulfonyl)ethylsulfinylbenzene |
InChI |
InChI=1S/C14H14O3S2/c15-18(13-7-3-1-4-8-13)11-12-19(16,17)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI-Schlüssel |
FRRMRYXSWCOQLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)CCS(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


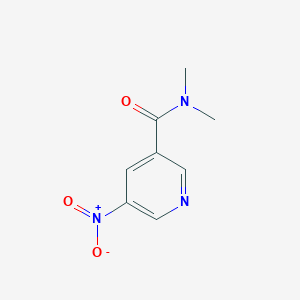
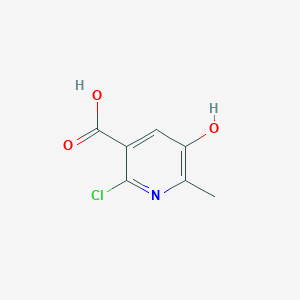
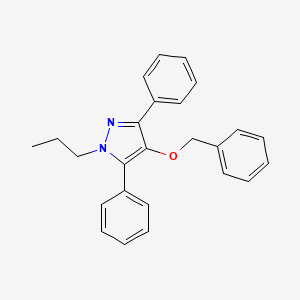

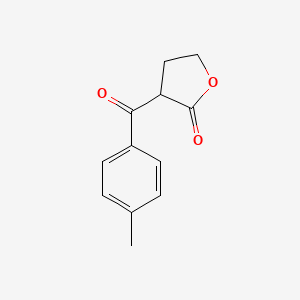
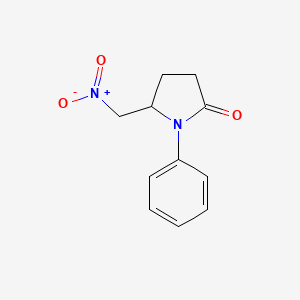
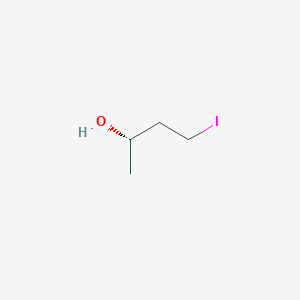
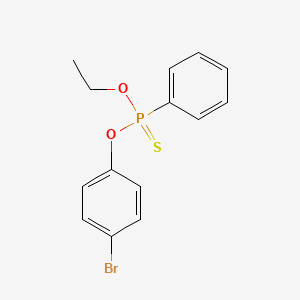
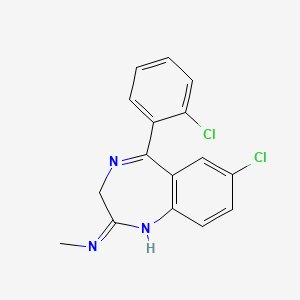
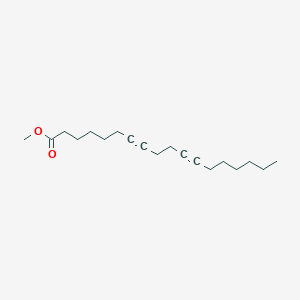
![Triethoxy{2-methoxy-3-[(oxiran-2-yl)methoxy]propyl}silane](/img/structure/B14616565.png)
![Butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14616567.png)
![(2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14616570.png)
![(2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14616574.png)
